molecular formula C11H14N2O2 B2587950 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide CAS No. 146659-61-2

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide

Cat. No.: B2587950
CAS No.: 146659-61-2
M. Wt: 206.245
InChI Key: NSGNCFAGFIEXGG-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-methylpropanehydrazide is a Schiff base compound belonging to the class of aroylhydrazones . This family of compounds is of significant interest in scientific research due to its versatile coordination chemistry and potential biological activities . Schiff bases are typically synthesized via a condensation reaction between a hydrazide and an aldehyde or ketone, often in ethanol under reflux conditions . As a ligand, this compound can coordinate to various transition metal ions through its azomethine nitrogen and carbonyl oxygen atoms, forming complexes with potential catalytic and biological properties . Similar hydrazide-based Schiff bases have been widely studied as catalysts in oxidation reactions and for their antimicrobial, antioxidant, and anticancer activities in in vitro studies . The mechanism of action for such biological activity often involves the interaction with enzymes or microbial cell membranes, and can be enhanced upon complexation with metal ions . Researchers value this compound for developing new metal-organic frameworks (MOFs), investigating structure-activity relationships (SAR) in medicinal chemistry, and exploring novel catalytic systems . Handling Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(2)11(15)13-12-7-9-5-3-4-6-10(9)14/h3-8,14H,1-2H3,(H,13,15)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGNCFAGFIEXGG-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NN=CC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N/N=C/C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide typically involves a condensation reaction between 2-hydroxybenzaldehyde and 2-methylpropanehydrazide under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: In industrial settings, the synthesis can be scaled up by utilizing automated reactors and continuous flow systems. The use of advanced purification techniques like recrystallization and chromatography ensures the high purity of the product, which is crucial for its applications.

Types of Reactions:

  • Oxidation: The phenolic group in the compound can undergo oxidation, leading to the formation of quinones.

  • Reduction: The hydrazone linkage can be reduced to yield the corresponding amine.

  • Substitution: The phenolic hydroxyl group can participate in various electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.

  • Substitution: Reagents like bromine, chlorine, and electrophilic nitrating agents are commonly employed for substitution reactions.

Major Products:

  • Oxidation: Quinones and related oxidized species.

  • Reduction: Amines and hydrazides.

  • Substitution: Halogenated and nitrated derivatives of the original compound.

Scientific Research Applications

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide has found utility in several areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Serves as a potential bioactive compound with antimicrobial and anticancer properties.

  • Medicine: Investigated for its role as a drug candidate due to its pharmacological activities.

  • Industry: Applied in the production of polymers and as a stabilizing agent in certain formulations.

Mechanism of Action

The compound exerts its effects primarily through interactions with various molecular targets. The phenolic and hydrazone functionalities allow for binding to enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • Benzaldehyde hydrazones

  • 2-Hydroxybenzylidene derivatives

  • Methylpropanehydrazides

Biological Activity

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide, a compound derived from hydrazine and substituted with a 2-hydroxyphenyl moiety, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through the condensation reaction between 2-hydroxybenzaldehyde and 2-methylpropanehydrazide. The reaction typically involves:

  • Reagents : 2-hydroxybenzaldehyde and 2-methylpropanehydrazide.
  • Catalyst : Acidic or basic conditions may be used to facilitate the reaction.
  • Solvent : Common solvents include ethanol or methanol.
  • Temperature : The reaction is generally conducted at room temperature or slightly elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound showed inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that this compound effectively scavenged free radicals, indicating its potential utility in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • HDAC Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to increased acetylation of histones, resulting in altered gene expression profiles that may enhance apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Production : The compound may induce ROS production, leading to cellular stress and apoptosis in cancerous cells .
  • Metal Complex Formation : The ability of the compound to form complexes with metal ions could enhance its biological activity, particularly in antimicrobial applications .

Cancer Cell Lines

In studies involving various cancer cell lines, such as cervical cancer (SiHa), treatment with this compound resulted in significant reductions in cell viability. The mechanism was linked to HDAC inhibition and subsequent apoptosis induction.

Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated that it not only inhibited growth but also affected biofilm formation, which is critical for bacterial virulence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.